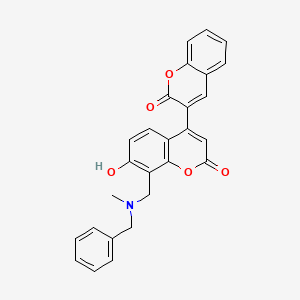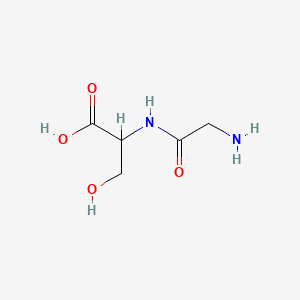
MFCD06492933
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, including the formation of the bichromene core and subsequent functionalization. One common approach is to start with the synthesis of the bichromene core through a cyclization reaction, followed by the introduction of the benzyl(methyl)amino group via nucleophilic substitution. The final step involves the hydroxylation of the bichromene core to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl(methyl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a dihydro derivative
Applications De Recherche Scientifique
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin derivatives: Similar in structure and known for their biological activities.
Indole derivatives: Share some structural features and have diverse biological applications.
Flavonoids: Another class of compounds with similar biological properties.
Uniqueness
What sets 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione apart is its unique combination of functional groups and the bichromene core, which contribute to its distinct chemical reactivity and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-28(15-17-7-3-2-4-8-17)16-22-23(29)12-11-19-20(14-25(30)33-26(19)22)21-13-18-9-5-6-10-24(18)32-27(21)31/h2-14,29H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBCXJKGUXPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)
![3-[(E)-2-[[(5R,6R,8aR)-Decahydro-6alpha-hydroxy-5alpha-hydroxymethyl-5,8aalpha-dimethyl-2-methylenenaphthalen]-1-yl]ethenyl]furan-2(5H)-one](/img/structure/B7782839.png)

![4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B7782851.png)
![6-hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B7782859.png)
![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)

![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)
![(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B7782896.png)

